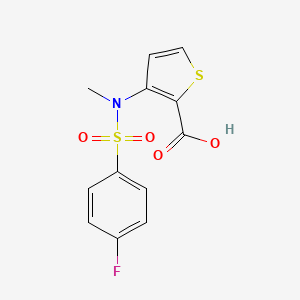

3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid

描述

属性

IUPAC Name |

3-[(4-fluorophenyl)sulfonyl-methylamino]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO4S2/c1-14(10-6-7-19-11(10)12(15)16)20(17,18)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFWYLAAFKHQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Acid Chloride Route with Amide Formation

A well-documented method involves converting 3-thiophenecarboxylic acid to its acid chloride, which then reacts with the sulfonamide derivative to form the target amide.

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | 3-Thiophenecarboxylic acid, oxalyl chloride, catalytic N,N-dimethylformamide, dichloromethane, 0–20 °C, 19 h | The acid is dissolved in CH2Cl2, DMF added as catalyst, cooled to 0 °C, then oxalyl chloride is added slowly. Gas evolution occurs as acid chloride forms. | Intermediate acid chloride formed quantitatively |

| 2 | Acid chloride, N-methyl-4-fluorobenzenesulfonamide, potassium carbonate, pyridine, CH2Cl2, 0 °C to room temp, 18 h | The sulfonamide and base are dissolved in CH2Cl2 at 0 °C, acid chloride added slowly, then warmed and stirred overnight. | 29% isolated yield after purification by flash chromatography |

Notes: The reaction requires careful temperature control to avoid decomposition. The base (K2CO3) neutralizes HCl formed during amide bond formation. Purification by flash chromatography using 10-30% ethyl acetate in hexanes affords the pure product as an off-white solid.

Coupling via Carbodiimide-Mediated Condensation

An alternative approach employs carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) to activate the carboxylic acid in situ, followed by reaction with the sulfonamide.

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | 3-(N-methyl-4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid precursor, EDCI, DMAP, CH2Cl2, 0 °C, 45 min | The carboxylic acid is activated by EDCI and DMAP at 0 °C to form an O-acylisourea intermediate. | Intermediate formed quantitatively |

| 2 | Addition of sulfonamide nucleophile, room temperature, overnight stirring | The nucleophile attacks the activated intermediate forming the amide bond. | Moderate to good yields after workup and purification |

Following reaction, the mixture is extracted with acid and organic solvents, dried, and purified by silica gel chromatography. The product is often recrystallized from ethanol to improve purity.

Parallel Library Synthesis for Analogues

For rapid synthesis of compound libraries including 3-(N-methyl-4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid derivatives, solid-phase synthesis and parallel plate formats have been used.

| Step | Reagents and Conditions | Description |

|---|---|---|

| Resin-bound biarylphenol, dichloromethane, DIEA, PyBrop, heterocyclic carboxylic acid | Resin-bound intermediates are treated with coupling agents and carboxylic acids in 96-well plates at room temperature for 24 hours. | |

| Cleavage with TFA/dichloromethane | Compounds are cleaved from resin and submitted for biological testing without further purification. |

This method allows for efficient generation of multiple analogs, including the target compound, facilitating structure-activity relationship studies.

Reaction Conditions and Yields Summary Table

| Method | Key Reagents | Solvent | Temperature | Time | Yield | Purification |

|---|---|---|---|---|---|---|

| Acid chloride formation + amide coupling | Oxalyl chloride, K2CO3, pyridine | CH2Cl2 | 0–20 °C (acid chloride), 0 °C to RT (coupling) | 19 h (acid chloride), 18 h (coupling) | 29% | Flash chromatography (ethyl acetate/hexanes) |

| Carbodiimide-mediated coupling | EDCI, DMAP | CH2Cl2 | 0 °C to RT | 45 min + overnight | Moderate to good | Silica gel chromatography, recrystallization |

| Parallel solid-phase synthesis | PyBrop, DIEA | CH2Cl2 | RT | 24 h | Variable | Cleavage with TFA/DCM, no further purification |

Research Findings and Considerations

- The acid chloride method is classical but may give moderate yields due to side reactions and sensitivity of intermediates.

- Carbodiimide coupling offers milder conditions and often better control over reaction selectivity.

- Parallel synthesis approaches are valuable for analog screening but may produce crude products requiring further purification if needed.

- Temperature control and choice of base are critical to minimize hydrolysis and side product formation.

- Purification typically involves flash chromatography and recrystallization to achieve high purity suitable for biological evaluation.

化学反应分析

Types of Reactions

3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

科学研究应用

Pharmaceutical Development

One of the primary applications of 3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid is in pharmaceutical research. Its structure allows for potential interactions with biological targets, making it a candidate for drug development.

- Case Study : Research has indicated that sulfonamide derivatives can exhibit antibacterial and antifungal properties. The incorporation of thiophene rings has been shown to enhance these activities. For example, studies have demonstrated that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways.

Agricultural Chemistry

This compound also finds applications in agricultural chemistry, particularly as a potential agrochemical agent. Its ability to inhibit certain enzymes may be leveraged to develop herbicides or fungicides.

- Data Table: Potential Agrochemical Applications

| Application Type | Mechanism of Action | Example Compounds |

|---|---|---|

| Herbicide | Inhibition of enzyme involved in plant growth | Sulfonamide derivatives |

| Fungicide | Disruption of fungal metabolism | Thiophene-based compounds |

Material Science

In the field of material science, thiophene derivatives are being explored for their electronic properties. The unique electronic structure of thiophene allows for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.

- Case Study : Research has shown that incorporating thiophene units into polymer matrices can improve charge transport properties, enhancing the efficiency of electronic devices.

作用机制

The mechanism of action of 3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding.

相似化合物的比较

The following analysis compares the target compound with structurally related thiophene-2-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Structural and Substituent Analysis

Key structural variations among analogs include:

- Substituents on the sulfonamide group : Fluorine (target compound), chlorine (), bromine (), nitro groups (), and aromatic/alkyl chains ().

- Position of functional groups: The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to non-methylated analogs (e.g., ).

Table 1: Structural Comparison of Selected Compounds

Physicochemical Properties

Lipophilicity and Solubility

- N-Methylation reduces polarity, increasing lipophilicity (clogP) compared to non-methylated analogs (e.g., 3-(4-chlorobenzenesulfonamido)thiophene-2-carboxylic acid in ). Studies on thiophene derivatives () show that higher clogP correlates with improved antiproliferative activity in cancer cells, suggesting the target compound may exhibit favorable pharmacokinetics.

Melting Points and Stability

- Melting points vary significantly with substituents. For example: Nitro-substituted analogs (): 210–213°C (Compound 11). Bromo-substituted analogs (): 195–198°C (Compound 6). Target compound: No explicit data, but the N-methyl and fluorine groups likely lower the melting point compared to nitro or bromo derivatives due to reduced crystallinity.

Enzyme Inhibition

- β-Lactamase Inhibition : Sulfonamide-thiophene derivatives () show potency as β-lactamase inhibitors. The target compound’s fluorine atom may enhance binding to catalytic residues, similar to 3-(3-carboxy-phenylsulfamoyl)thiophene-2-carboxylic acid (), which achieved 75% yield and sub-µM activity .

- Protein Tyrosine Phosphatase (PTP) Inhibition: Chloro- and bromo-substituted thiophenes () exhibit nanomolar Ki values against PTP1B.

Antiproliferative Activity

- Thiophene-2-carboxylic acid derivatives with lipophilic substituents (e.g., 4-bromo, 3-nitro) demonstrate antiproliferative effects in A431 cells ().

生物活性

3-(N-methyl-4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid (CAS Number: 1291486-61-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-(N-methyl-4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid is , with a molecular weight of approximately 315.34 g/mol. The structure consists of a thiophene ring substituted with a sulfonamide group and a carboxylic acid, which are known to influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.34 g/mol |

| CAS Number | 1291486-61-7 |

| Solubility | Soluble in DMSO |

The compound's biological activity is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may act as an inhibitor or modulator of certain pathways related to inflammation and neuroprotection.

Antimicrobial Activity

Research indicates that compounds similar to 3-(N-methyl-4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid exhibit antimicrobial properties. For instance, sulfonamide derivatives have been documented to inhibit bacterial growth by interfering with folic acid synthesis pathways. This suggests potential applications in treating bacterial infections.

Neuroprotective Effects

Furthermore, the compound's structural features may confer neuroprotective properties. Studies focusing on related thiophene derivatives have shown promise in modulating neurotransmitter systems, particularly through NMDA receptor pathways, which are crucial in conditions like Alzheimer's disease and other neurodegenerative disorders.

Table 2: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Neuroprotective | Modulates NMDA receptor activity | |

| Anti-inflammatory | Potential to reduce inflammation |

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiophene derivatives, 3-(N-methyl-4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid demonstrated significant inhibition against Gram-positive bacteria, with an MIC value comparable to standard antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents.

Study 2: Neuroprotection in Animal Models

Another investigation examined the neuroprotective effects of thiophene derivatives in rodent models of neurodegeneration. The results indicated that administration of the compound led to reduced neuronal apoptosis and improved cognitive function in treated animals, suggesting its therapeutic potential for neurodegenerative diseases.

Research Findings

Recent advancements in drug discovery have focused on optimizing the pharmacological properties of compounds like 3-(N-methyl-4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid through structure-activity relationship (SAR) studies. These studies aim to enhance potency and selectivity while minimizing side effects.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects will be essential for evaluating its viability as a therapeutic agent.

常见问题

Q. What are the established synthetic routes for preparing 3-(N-methyl-4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid?

Methodological Answer: The synthesis typically involves two key steps:

Sulfonamide Coupling : React 3-chlorosulfonyl-thiophene-2-carboxylic acid methyl ester with N-methyl-4-fluorobenzenesulfonamide in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., triethylamine or pyridine). This step forms the methyl ester intermediate .

Ester Hydrolysis : Hydrolyze the methyl ester using aqueous NaOH or LiOH in a methanol/water mixture at 60–80°C to yield the carboxylic acid. Purification is achieved via recrystallization or column chromatography .

Key Considerations :

- Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent).

- Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) to minimize byproducts .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- 1H NMR : Confirm sulfonamide proton resonance (δ 7.5–8.0 ppm for aromatic protons) and methyl group integration (δ 3.0–3.5 ppm for N–CH3) .

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

- Elemental Analysis : Validate carbon, hydrogen, nitrogen, and sulfur content (±0.4% theoretical) .

- Melting Point : Consistent melting range (e.g., 210–213°C) indicates purity .

Q. How can researchers optimize the yield of the sulfonamide coupling step?

Methodological Answer:

- Temperature Control : Maintain 0–5°C during sulfonamide formation to suppress side reactions (e.g., ester hydrolysis) .

- Solvent Choice : Use anhydrous DMF for improved solubility of sulfonyl chloride intermediates.

- Catalyst Addition : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reaction kinetics .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzene substitution) influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., –F) : Enhance binding to hydrophobic enzyme pockets (e.g., β-lactamases) by increasing electrophilicity .

- Sulfonamide Linker : Critical for hydrogen bonding with catalytic residues (e.g., Ser130 in TEM-1 β-lactamase). Replace with carbamate or urea to assess flexibility .

- Experimental Design :

- Synthesize analogs with varying substituents (e.g., –Cl, –NO2) on the benzene ring.

- Test inhibitory activity against target enzymes using kinetic assays (IC50 determination) .

Q. How can computational methods predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., β-lactamase PDB: 1BSG). Focus on sulfonamide oxygen interactions with Zn²+ in metalloenzymes .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD and hydrogen bond occupancy .

- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy, prioritizing analogs with ΔG < –8 kcal/mol .

Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?

Methodological Answer:

- Assay Standardization :

- Use identical enzyme batches (e.g., recombinant β-lactamase) and buffer conditions (pH 7.4, 25°C).

- Validate with positive controls (e.g., clavulanic acid for β-lactamase inhibition) .

- Data Analysis :

- Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals.

- Perform replicate experiments (n ≥ 3) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。